molecular formula C14H17N3O4S B6572404 ethyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate CAS No. 1187446-61-2

ethyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

Cat. No.: B6572404
CAS No.: 1187446-61-2
M. Wt: 323.37 g/mol
InChI Key: VBQFQWVOPWITFB-UHFFFAOYSA-N
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Description

Ethyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of sulfonamides. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of the sulfonamide group, which includes a sulfur atom bonded to two oxygen atoms and a nitrogen atom, imparts unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester under acidic or basic conditions to form the pyrazole ring.

    Introduction of the sulfonamide group: The sulfonamide group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride, such as methyl(3-methylphenyl)sulfonyl chloride, in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

Ethyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities, such as antimicrobial or anti-inflammatory properties, make it a subject of study in biological research.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for the growth and replication of certain microorganisms. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Ethyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate can be compared with other sulfonamide compounds, such as:

    Sulfamethoxazole: A commonly used antibiotic with a similar mechanism of action.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.

    Sulfadiazine: Another antibiotic used to treat bacterial infections.

The uniqueness of this compound lies in its specific structure, which may impart different biological activities and chemical reactivity compared to other sulfonamides.

Biological Activity

Ethyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound and its derivatives.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C₁₃H₁₅N₃O₄S
  • Molecular Weight : 299.34 g/mol
  • CAS Number : 88398-81-6

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. For instance, studies have shown that certain pyrazole derivatives inhibit key targets involved in cancer progression, such as BRAF(V600E) and EGFR. In vitro assays demonstrated that compounds with a sulfamoyl group often possess enhanced anticancer activity, attributed to their ability to form hydrogen bonds at the active sites of target proteins .

Table 1: Antitumor Activity of Selected Pyrazole Derivatives

CompoundIC₅₀ (µM)Target
Compound A5–29Cervical cancer (HeLa)
Compound B<50BRAF(V600E)
Compound C<30EGFR

Anti-inflammatory Activity

This compound also displays anti-inflammatory properties. In studies assessing its effect on LPS-induced inflammation in cell-based models, compounds with similar structures showed IC₅₀ values ranging from 4.8 to 30.1 µM, indicating potent inhibition of pro-inflammatory pathways .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundIC₅₀ (µM)Mechanism
Compound D4.8NF-κB/AP-1 pathway inhibition
Compound E30.1MAPK signaling inhibition

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored extensively. This compound exhibits activity against various bacterial strains and fungi, making it a candidate for further development in treating infectious diseases .

Study on Anticancer Efficacy

A study conducted on a series of pyrazole derivatives revealed that those containing the sulfamoyl moiety demonstrated superior anticancer efficacy compared to their counterparts lacking this functional group. The investigation involved testing against multiple cancer cell lines, including HeLa and MCF7, with results indicating a clear correlation between structural modifications and biological activity .

In Vivo Evaluation

In vivo studies have been conducted using animal models to evaluate the therapeutic potential of this compound. Results indicated significant tumor reduction in mice treated with the compound compared to control groups, highlighting its potential as an effective anticancer agent .

Properties

IUPAC Name

ethyl 5-[methyl-(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-4-21-14(18)12-9-15-16-13(12)22(19,20)17(3)11-7-5-6-10(2)8-11/h5-9H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQFQWVOPWITFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N(C)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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